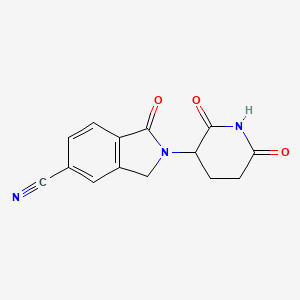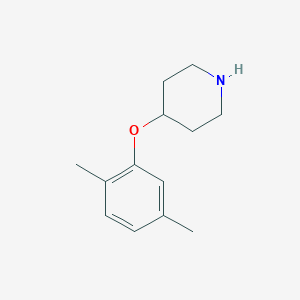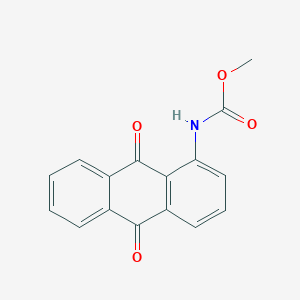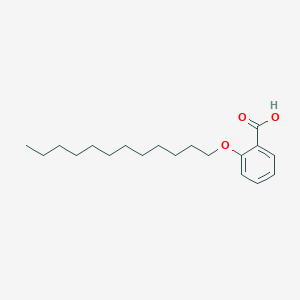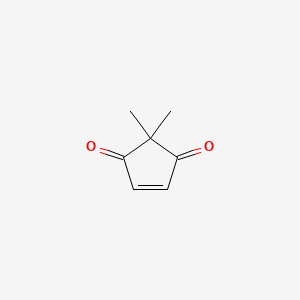![molecular formula C6H12ClNO2S B8799757 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B8799757.png)
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiolane ring and a chloroethylamino group. It is often studied for its potential therapeutic uses and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves the reaction of 2-chloroethylamine with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The industrial methods also involve rigorous purification steps to remove any impurities and achieve the desired specifications .
化学反应分析
Types of Reactions
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
科学研究应用
3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-[(2-CHLOROETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with cellular components, leading to various biochemical effects. The compound is known to alkylate DNA, which can result in the inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells .
相似化合物的比较
Similar Compounds
Cyclophosphamide: A well-known chemotherapy drug that also contains a chloroethyl group and is used to treat various cancers.
Chlorambucil: Another chemotherapy agent with a similar mechanism of action, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
What sets this compound apart from these similar compounds is its unique thiolane ring structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
属性
分子式 |
C6H12ClNO2S |
|---|---|
分子量 |
197.68 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C6H12ClNO2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5H2 |
InChI 键 |
KNPLWGRWYXRNPK-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NCCCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
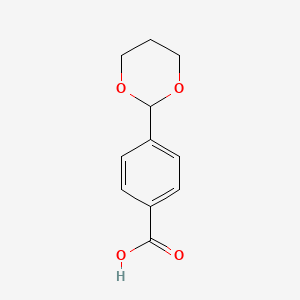
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8799681.png)
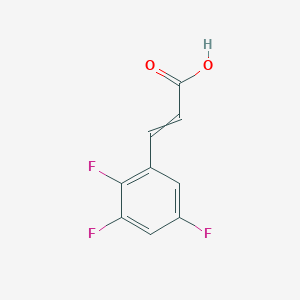
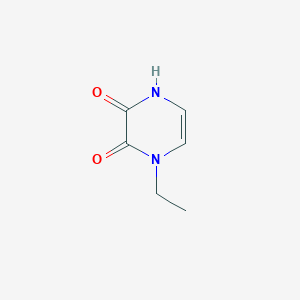
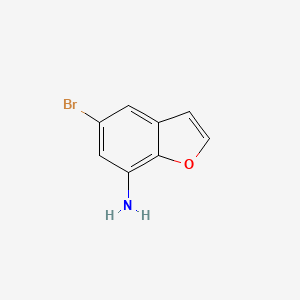
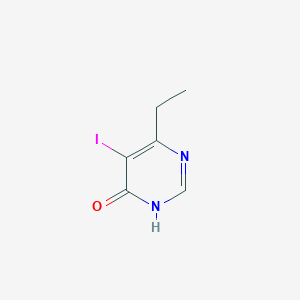
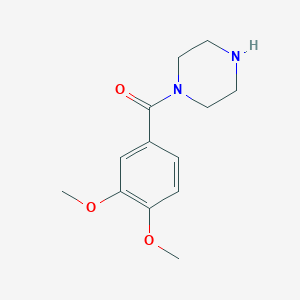
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-amine](/img/structure/B8799716.png)

